molecular formula C18H13FN2O3 B5790649 methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate

methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate

Cat. No.: B5790649
M. Wt: 324.3 g/mol
InChI Key: BGQFIYRJAMSSDT-GXDHUFHOSA-N
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Description

Methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate is a complex organic compound with the molecular formula C17H14FN3O4. This compound is known for its unique structure, which includes a cyano group, a fluoroanilino group, and a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate typically involves multiple steps. One common method involves the reaction of 4-fluoroaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoroanilino group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c1-24-18(23)13-4-2-12(3-5-13)10-14(11-20)17(22)21-16-8-6-15(19)7-9-16/h2-10H,1H3,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQFIYRJAMSSDT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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